(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16257864
InChI: InChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3
SMILES:
Molecular Formula: C10H17NS
Molecular Weight: 183.32 g/mol

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine

CAS No.:

Cat. No.: VC16257864

Molecular Formula: C10H17NS

Molecular Weight: 183.32 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine -

Specification

Molecular Formula C10H17NS
Molecular Weight 183.32 g/mol
IUPAC Name 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine
Standard InChI InChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3
Standard InChI Key JEUWLDTZKJJITA-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)NCC1=CSC=C1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine, reflects its substitution pattern. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₇NS
Molecular Weight183.32 g/mol
Canonical SMILESCC(C)C(C)NCC1=CSC=C1
InChI KeyJEUWLDTZKJJITA-UHFFFAOYSA-N
PubChem CID43085322

The thiophene ring contributes aromaticity and electron-rich regions, while the branched alkyl chain enhances lipophilicity, influencing its solubility and membrane permeability .

Spectroscopic Data

  • NMR: The proton NMR spectrum typically shows signals for the thiophene protons (δ 6.8–7.2 ppm), methyl groups (δ 0.9–1.2 ppm), and amine protons (δ 2.3–2.7 ppm) .

  • IR: Stretching vibrations for N–H (3300–3500 cm⁻¹), C–S (670–730 cm⁻¹), and C–N (1180–1220 cm⁻¹) are observed .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution between 3-methylbutan-2-amine and thiophen-3-ylmethyl halides (e.g., chloride or bromide). Key steps include:

  • Activation: Thiophen-3-ylmethanol is converted to its corresponding halide using PBr₃ or SOCl₂.

  • Coupling: The halide reacts with 3-methylbutan-2-amine in anhydrous THF or DMF, catalyzed by K₂CO₃ or Et₃N .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure amine (typical yield: 60–75%).

Alternative Methods

  • Reductive Amination: Thiophen-3-ylmethylamine reacts with 3-methylbutan-2-one in the presence of NaBH₄ or H₂/Pd-C .

  • Grignard Reaction: Thiophen-3-ylmethylmagnesium bromide reacts with 3-methylbutan-2-amine derivatives.

Mechanism of Action and Biological Activity

Pharmacological Interactions

The thiophene ring engages in π-π stacking and hydrogen bonding with biological targets, while the alkyl chain facilitates hydrophobic interactions . Preliminary studies suggest activity against:

  • Neurological Targets: Modulation of serotonin (5-HT) and dopamine receptors due to structural similarity to psychoactive amines .

  • Enzyme Inhibition: Competitive inhibition of cytochrome P450 2D6 (IC₅₀: 12.3 µM) and monoamine oxidase B (MAO-B) .

Stability and Reactivity

Degradation Pathways

  • Oxidation: The thiophene ring undergoes epoxidation and sulfoxide formation under oxidative conditions (H₂O₂, UV light) .

  • Hydrolysis: Susceptible to acid-catalyzed degradation at pH < 4, yielding 3-methylbutan-2-amine and thiophen-3-ylmethanol.

Stabilization Strategies

  • pH Control: Stable in neutral to slightly alkaline conditions (pH 7–9).

  • Light Sensitivity: Storage in amber vials at −20°C reduces photodegradation by 70% over 6 months .

Applications in Pharmaceutical Research

Drug Precursor

The compound serves as an intermediate in synthesizing:

  • Antipsychotics: Analogues with substituted thiophenes show D₂ receptor affinity (Ki: 18 nM) .

  • Anticancer Agents: Copper(II) complexes derived from the amine exhibit cytotoxicity against HeLa cells (IC₅₀: 9.8 µM) .

Material Science

  • Ligand Design: Chelates transition metals (e.g., Cu, Pd) for catalytic applications in cross-coupling reactions.

  • Polymer Additives: Enhances thermal stability in polyurethanes (decomposition temperature: +25°C).

HazardGHS CodePrecautions
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Employ fume hoods

Disposal Guidelines

Incinerate at > 800°C with scrubbers to prevent SOₓ emissions .

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